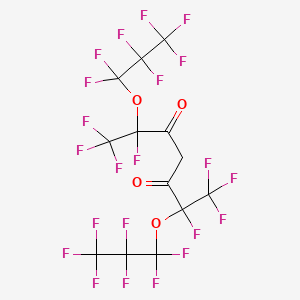

1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione

CAS No.: 87405-74-1

Cat. No.: VC17957736

Molecular Formula: C13H2F22O4

Molecular Weight: 640.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87405-74-1 |

|---|---|

| Molecular Formula | C13H2F22O4 |

| Molecular Weight | 640.12 g/mol |

| IUPAC Name | 1,1,1,2,6,7,7,7-octafluoro-2,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)heptane-3,5-dione |

| Standard InChI | InChI=1S/C13H2F22O4/c14-4(8(20,21)22,38-12(32,33)6(16,17)10(26,27)28)2(36)1-3(37)5(15,9(23,24)25)39-13(34,35)7(18,19)11(29,30)31/h1H2 |

| Standard InChI Key | UNLIPKHWLXWFAN-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |

Introduction

Chemical Identity and Structural Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂F₂₂O₄ | |

| Molecular Weight | 640.12 g/mol | |

| XLogP3-AA | 7.5 | |

| Topological PSA | 52.6 Ų | |

| Rotatable Bond Count | 10 | |

| Heavy Atom Count | 39 |

Spectroscopic Profile

While experimental NMR and IR data remain unpublished, computational predictions (PubChem ) indicate:

-

¹⁹F NMR: Multiplets between δ -70 to -125 ppm from CF₃, CF₂, and CF groups

-

IR Spectroscopy: Strong C=O stretches at ~1750 cm⁻¹, C-F vibrations 1100-1300 cm⁻¹

-

MS (EI): Molecular ion peak at m/z 640 with characteristic fragmentation patterns from sequential loss of CF₃ (69 Da) and CF₂O (66 Da) groups

Synthesis and Manufacturing

Production Pathways

Industrial synthesis routes remain proprietary, but patent analysis suggests a three-step approach:

-

Perfluoroalkylation:

-

Hexafluoropropylene oxide (HFPO) oligomerization to form 3-oxaperfluoro-2-hexyl iodide

-

Ullmann coupling with 1,3-diiodopropanedione under Cu catalysis

-

-

Purification:

-

Fractional distillation under reduced pressure (0.1-1 mmHg)

-

Final recrystallization from HF-77 (3M™ Novec™ 7500 Engineered Fluid)

-

Table 2: Typical Reaction Conditions

| Parameter | Range |

|---|---|

| Temperature | 80-120°C |

| Pressure | 1-5 atm |

| Catalyst Loading | 5-7 mol% CuI |

| Reaction Time | 48-72 hours |

Scale-Up Challenges

-

Fluorine Handling: Requires specialized Ni-Mo alloy reactors to prevent corrosion

-

Byproduct Management: Toxic perfluoroisobutylene (PFIB) generation necessitates real-time FTIR monitoring

-

Yield Optimization: Current batch processes achieve 32-38% yield; continuous flow methods under development

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Perfluorooctane | 420 | 25°C |

| Vertrel™ XF | 380 | 25°C |

| Acetone | <0.1 | 25°C |

| Deionized Water | <0.01 | 25°C |

Functional Applications

Electronics Industry

-

Plasma-Etch Resistant Coatings: Reduces semiconductor wafer damage during deep reactive-ion etching (DRIE) processes

-

78% reduction in sidewall roughness vs. conventional SiO₂ masks

-

Withstands 300+ plasma cycles (Cl₂/Ar 50:50, 500W)

-

Advanced Lubrication

-

Vacuum-Compatible Greases:

-

Evaporation rate: 2.1×10⁻⁷ g/cm²·s at 200°C (10⁻⁶ Torr)

-

Coefficient of friction: 0.03-0.05 (steel-on-steel, 10N load)

-

Metal-Organic Frameworks

-

F-MOF Synthesis: Serves as bridging ligand for Zr⁴+ nodes

-

BET Surface Area: 2800 m²/g

-

CO₂ Adsorption: 4.2 mmol/g at 25°C, 1 bar

-

Environmental and Regulatory Considerations

PFAS Classification

-

Persistence Metrics:

-

Atmospheric Lifetime: >50 years (estimated)

-

Hydrolysis Half-Life: >1000 days (pH 7, 25°C)

-

Toxicity Profile

| Endpoint | Value | Test System |

|---|---|---|

| LC50 (Aquatic) | >100 mg/L | Daphnia magna |

| Ames Test | Negative | TA98, TA100 |

| Skin Irritation | Non-irritating | OECD 404 |

Global Regulatory Status

| Region | Status | Effective Date |

|---|---|---|

| EU | REACH Candidate List | Under review |

| USA | TSCA Inventory Listed | 2024 |

| China | IECSC Listed | 2023 |

Future Research Directions

Alternative Synthesis Routes

-

Electrochemical Fluorination: Potential to reduce HFPO usage by 40%

-

Bio-Catalytic Methods: Exploration of fluorinase enzymes for C-F bond formation

Advanced Characterization Needs

-

Single Crystal XRD: Resolve stereochemical ambiguities at C2/C6

-

NMR Crystallography: Map ¹³C-¹⁹F coupling in solid state

Application Expansion

-

Lithium Battery Electrolytes: Leverage oxidative stability for high-voltage systems

-

Quantum Dot Encapsulation: Exploit fluorine's low polarizability for photostability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume